Ethyl biphenyl-2-carboxylate

Description

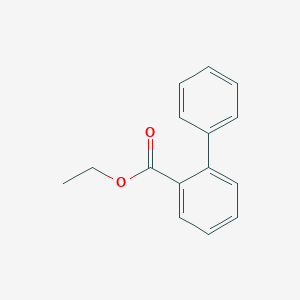

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-phenylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-2-17-15(16)14-11-7-6-10-13(14)12-8-4-3-5-9-12/h3-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWQIUPALMQMOSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10432838 | |

| Record name | Ethyl 2-phenylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19926-49-9 | |

| Record name | Ethyl 2-phenylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of Ethyl Biphenyl-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of ethyl biphenyl-2-carboxylate, a significant intermediate in the synthesis of various organic compounds, including active pharmaceutical ingredients (APIs). This document details its physicochemical characteristics, spectroscopic profile, and a standard synthesis protocol.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₅H₁₄O₂ |

| Molecular Weight | 226.27 g/mol [1] |

| Boiling Point | 360.751 °C at 760 mmHg[1] |

| Density | 1.082 g/cm³[1] |

| CAS Number | 19926-49-9[1] |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid. |

| Solubility | Expected to be soluble in common organic solvents like ethanol, ethyl acetate, and dichloromethane; insoluble in water. |

| Storage | Store at room temperature in a dry, well-ventilated place.[1] |

Spectroscopic Data

The structural confirmation of this compound is typically achieved through various spectroscopic methods. The expected spectral data are detailed below.

The proton NMR spectrum of this compound will exhibit characteristic signals for the ethyl group and the biphenyl protons. The aromatic region will show complex multiplets due to the coupling of the nine protons on the biphenyl core. The ethyl group will present as a triplet and a quartet.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.80 | m | 9H | Aromatic protons (biphenyl) |

| ~ 4.10 - 4.30 | q | 2H | -OCH₂CH₃ |

| ~ 1.10 - 1.30 | t | 3H | -OCH₂CH₃ |

The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the carbons of the ethyl group, and the twelve carbons of the biphenyl rings.

| Chemical Shift (ppm) | Assignment |

| ~ 168 | C=O (ester) |

| ~ 125 - 145 | Aromatic carbons (biphenyl) |

| ~ 61 | -OCH₂CH₃ |

| ~ 14 | -OCH₂CH₃ |

The IR spectrum is a valuable tool for identifying the functional groups present in the molecule. Key absorption bands are expected for the carbonyl group and the aromatic rings. The C=O stretch of the ester is a strong and characteristic absorption.[2] Aromatic C-H and C=C stretching vibrations will also be prominent.[3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2980 - 2850 | Medium | Aliphatic C-H stretch |

| ~ 1720 - 1700 | Strong | C=O stretch (ester) |

| ~ 1600 - 1450 | Medium | Aromatic C=C stretch |

| ~ 1300 - 1000 | Strong | C-O stretch (ester)[2] |

Synthesis of this compound

A common and straightforward method for the synthesis of this compound is the Fischer esterification of biphenyl-2-carboxylic acid with ethanol in the presence of an acid catalyst.[4][5][6]

Materials:

-

Biphenyl-2-carboxylic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate (for neutralization)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve biphenyl-2-carboxylic acid in an excess of anhydrous ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours (typically 2-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Synthesis Workflow

The synthesis of this compound can be visualized as a two-step process, starting from the formation of the biphenyl backbone via a Suzuki-Miyaura coupling, followed by the esterification of the resulting carboxylic acid.

Caption: Synthetic pathway for this compound.

Logical Relationship of Synthesis Steps

The synthesis of the target molecule is logically dependent on the successful formation of its precursor, biphenyl-2-carboxylic acid. The overall process can be broken down into the formation of the carbon-carbon bond that constitutes the biphenyl system, followed by the modification of the carboxylic acid functional group.

References

Ethyl Biphenyl-2-Carboxylate: A Technical Guide for Researchers

CAS Number: 19926-49-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ethyl biphenyl-2-carboxylate, a key intermediate in organic synthesis with potential applications in medicinal chemistry and materials science. This document details its physicochemical properties, outlines established synthesis and purification protocols, and explores the biological significance of the broader class of biphenyl carboxylate derivatives.

Core Chemical and Physical Properties

This compound is a biphenyl derivative characterized by an ethyl ester functional group at the 2-position of one of the phenyl rings. Its chemical structure and key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 19926-49-9 | N/A |

| Molecular Formula | C₁₅H₁₄O₂ | [1] |

| Molecular Weight | 226.27 g/mol | [1] |

| Boiling Point | 360.751 °C at 760 mmHg | [1] |

| Density | 1.082 g/cm³ | [1] |

| MDL Number | MFCD00671951 | [1] |

Synthesis and Purification

The synthesis of this compound can be efficiently achieved through a two-step process involving a Suzuki-Miyaura cross-coupling reaction to form the biphenyl scaffold, followed by a Fischer esterification.

Experimental Protocols

Step 1: Suzuki-Miyaura Cross-Coupling for Biphenyl-2-carboxylic acid Synthesis

This reaction couples a phenylboronic acid with a 2-halobenzoic acid derivative in the presence of a palladium catalyst and a base.

-

Materials:

-

2-Bromobenzoic acid (or 2-Iodobenzoic acid)

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

-

Procedure:

-

In a round-bottom flask, dissolve 2-bromobenzoic acid (1 equivalent) and phenylboronic acid (1.2 equivalents) in a 4:1 mixture of 1,4-dioxane and water.

-

Add potassium carbonate (3 equivalents) to the mixture.

-

De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the reaction mixture.

-

Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute it with water.

-

Acidify the aqueous layer with 1M HCl to precipitate the biphenyl-2-carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield crude biphenyl-2-carboxylic acid.

-

Step 2: Fischer Esterification for this compound Synthesis

This is an acid-catalyzed esterification of the synthesized biphenyl-2-carboxylic acid with ethanol.[2][3][4][5]

-

Materials:

-

Biphenyl-2-carboxylic acid (from Step 1)

-

Ethanol (absolute)

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

-

-

Procedure:

-

Suspend biphenyl-2-carboxylic acid (1 equivalent) in an excess of absolute ethanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.[2]

-

After cooling, neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purification

The crude product can be purified using silica gel column chromatography.

-

Method:

-

Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexane).

-

Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

-

Load the sample onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate).

-

Collect the fractions and analyze them by TLC.

-

Combine the pure fractions and evaporate the solvent to yield purified this compound.

-

Caption: Synthetic workflow for this compound.

Biological Activity and Potential Applications

While specific biological data for this compound is limited in publicly available literature, the biphenyl carboxylic acid scaffold is a well-recognized pharmacophore in drug discovery. Derivatives have shown a range of biological activities, suggesting potential therapeutic applications.

Anticancer and Antifungal Properties of Biphenyl Carboxylates

Numerous studies have demonstrated the potential of biphenyl carboxylic acid derivatives as anticancer and antifungal agents. For instance, certain derivatives have exhibited cytotoxic effects against various cancer cell lines.[6] The proposed mechanism for some of these compounds involves the inhibition of key enzymes or receptors involved in cell proliferation.

Additionally, a study on biphenyl-4-carboxylic acid derived esters has shown that some, including the ethyl ester, exhibit moderate antifungal activity against Candida albicans and good activity against Candida tropicalis.

| Compound Class | Biological Activity | Potential Application | Reference |

| Biphenyl Carboxylic Acids | Anticancer (Cytotoxic) | Oncology | [6] |

| Biphenyl-4-Carboxylic Acid Esters | Antifungal | Infectious Diseases | N/A |

It is important to note that these activities are reported for the broader class of compounds, and specific testing of this compound is required to determine its individual biological profile.

Caption: Potential biological roles of the biphenyl carboxylate scaffold.

Conclusion

This compound is a valuable synthetic intermediate. The synthetic route via Suzuki-Miyaura coupling and Fischer esterification is a robust and well-established method for its preparation. While direct biological data on this specific ester is scarce, the broader family of biphenyl carboxylates demonstrates significant potential in medicinal chemistry, particularly in the development of novel anticancer and antifungal agents. Further investigation into the specific biological activities and mechanisms of action of this compound is warranted to fully explore its therapeutic potential.

References

Ethyl biphenyl-2-carboxylate molecular structure

An In-depth Technical Guide to Ethyl Biphenyl-2-Carboxylate

This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of this compound, geared towards researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

This compound is an organic compound with the chemical formula C₁₅H₁₄O₂.[1][2] It belongs to the class of biphenyls, which are compounds containing two phenyl rings. The structure consists of a biphenyl backbone with an ethyl carboxylate group attached at the 2-position of one of the phenyl rings.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₄O₂ | [1][2] |

| Molar Mass | 226.27 g/mol | [1][3] |

| IUPAC Name | Ethyl [1,1'-biphenyl]-2-carboxylate | |

| CAS Number | 19926-49-9 | [1][2] |

| Density | 1.082 g/cm³ | [1][2] |

| Boiling Point | 360.751 °C at 760 mmHg | [1][2] |

| Flash Point | 165.202 °C | [1] |

Structural Representation

The molecular structure of this compound is depicted in the following diagram.

Caption: Molecular structure of this compound.

Experimental Protocols

The synthesis of this compound and related biphenyl carboxylic acids often involves cross-coupling reactions. The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds between aryl halides and aryl boronic acids, catalyzed by a palladium complex.

General Protocol for Suzuki-Miyaura Coupling

A common synthetic route to produce biphenyl carboxylic acid derivatives is the Suzuki-Miyaura coupling.[4] This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.

-

Materials:

-

Aryl halide (e.g., a substituted bromobenzoate)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃ or Na₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water mixture or THF/water)

-

-

Procedure:

-

To a solution of the aryl halide in the chosen solvent system, the arylboronic acid and the base are added.

-

The palladium catalyst is then added to the reaction mixture.

-

The mixture is heated, typically at temperatures ranging from 80°C to reflux, for several hours.[4]

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography.

-

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of biphenyl carboxylic acid derivatives via Suzuki-Miyaura coupling.

Caption: General workflow for Suzuki-Miyaura coupling.

Biological Activity and Applications

This compound and its derivatives are primarily utilized as intermediates in the synthesis of more complex organic molecules.[2] They serve as important building blocks for active pharmaceutical ingredients (APIs), agrochemicals, and materials science applications.[2]

Research has shown that some biphenyl carboxylic acid derivatives exhibit potential biological activities. For instance, a library of small molecule biphenyl carboxylic acids was synthesized and screened for in vitro anticancer activity against breast cancer cell lines (MCF-7 and MDA-MB-231).[4] Certain derivatives displayed potent activity against these cell lines.[4] Additionally, a more complex derivative, ethyl (R)-2-(biphenyl-4-carbonyl)-2, 3, 4, 9- tetrahydro-1H-pyrido[3, 4-b]indole-1-carboxylate, has shown good antitumor activity against Hela cells in vitro.[5]

Potential Signaling Pathway Involvement

While specific signaling pathways for this compound are not extensively documented, the anticancer activity of related biphenyl carboxylic acids suggests potential interaction with pathways involved in cell proliferation and survival. For example, some compounds have been tested for their interaction with the estrogen receptor alpha, indicating a potential role in modulating hormone-related cancer pathways.[4]

The logical relationship for investigating the biological activity of these compounds is outlined below.

Caption: Logical workflow for biological activity screening.

Spectroscopic Data

The characterization of this compound and its derivatives is typically performed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While a full dataset for the title compound is not provided, representative data for a related biphenyl carboxylic acid are presented below as an example of the expected spectral features.

Example Spectroscopic Data for a Biphenyl Carboxylic Acid Derivative [4]

| Technique | Data |

| IR (KBr, υmax, cm⁻¹) | 2891, 1721, 1419, 948 |

| ¹H-NMR (400 MHz, CDCl₃) | δ (ppm) 8.25 (d, J = 7.6 Hz, 1H), 7.75 (d, J = 6.4 Hz, 1H), 7.58-7.53 (m, 3H), 7.49-7.41 (m, 4H), 7.39-7.32 (m, 1H), 1.72- 1.65 (m, 2H), 1.32-1.26 (m, 2H) |

| ¹³C-NMR (101 MHz, CDCl₃) | δ (ppm) 180.7, 140.5, 140.1, 137.5, 135.4, 130.6, 128.5, 127.7, 126.9, 28.3, 17.2 |

| ESI-MS | m/z 237.10 [M-H]⁺ |

This guide provides a foundational understanding of this compound for researchers and professionals. The information on its structure, properties, synthesis, and potential biological relevance can aid in its application in drug discovery and materials science.

References

Physical and chemical properties of Ethyl biphenyl-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl biphenyl-2-carboxylate is an aromatic ester that serves as a key intermediate in the synthesis of a variety of organic compounds. Its bifunctional nature, possessing both an ester and a biphenyl moiety, makes it a versatile building block in the pharmaceutical, agrochemical, and material science industries. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an analysis of its spectral data.

Physicochemical Properties

This compound is a colorless to off-white solid or clear liquid at room temperature. A summary of its key physical and chemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄O₂ | --INVALID-LINK-- |

| Molecular Weight | 226.27 g/mol | --INVALID-LINK-- |

| CAS Number | 19926-49-9 | --INVALID-LINK-- |

| Boiling Point | 360.751 °C at 760 mmHg | --INVALID-LINK-- |

| Density | 1.082 g/cm³ | --INVALID-LINK-- |

| Storage Temperature | Room Temperature | --INVALID-LINK-- |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several synthetic routes. The most common methods involve the esterification of biphenyl-2-carboxylic acid or the coupling of a phenylboronic acid with an ethyl 2-halobenzoate.

Esterification of Biphenyl-2-carboxylic Acid

This method involves the reaction of biphenyl-2-carboxylic acid with ethanol in the presence of an acid catalyst.

Experimental Protocol:

-

To a solution of biphenyl-2-carboxylic acid (1 equivalent) in excess ethanol, a catalytic amount of concentrated sulfuric acid is added.

-

The reaction mixture is refluxed for several hours and monitored by thin-layer chromatography (TLC).

-

Upon completion, the excess ethanol is removed under reduced pressure.

-

The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

-

Purification is achieved by column chromatography on silica gel.

Suzuki-Miyaura Cross-Coupling Reaction

This method provides a versatile route to substituted biphenyls and can be adapted for the synthesis of this compound.

Experimental Protocol:

-

In a reaction vessel, a mixture of phenylboronic acid (1.1-1.5 equivalents), ethyl 2-bromobenzoate or ethyl 2-iodobenzoate (1 equivalent), a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., potassium carbonate) is prepared.

-

A suitable solvent system, such as a mixture of toluene and water, is added.

-

The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) for several hours until the reaction is complete as monitored by TLC or GC-MS.

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography.

Spectral Data and Characterization

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a publicly available, comprehensive dataset for this compound is limited, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Predicted Spectral Data:

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the ethyl group (a triplet and a quartet), and multiplets in the aromatic region for the biphenyl protons. |

| ¹³C NMR | Resonances for the ester carbonyl carbon, the two carbons of the ethyl group, and the twelve carbons of the biphenyl system. |

| IR Spectroscopy | A strong absorption band for the C=O stretching of the ester group (around 1720 cm⁻¹), and bands corresponding to C-H and C=C stretching of the aromatic rings. |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (226.27 g/mol ). |

Reactivity and Applications

This compound is a stable compound under normal conditions. --INVALID-LINK-- Its reactivity is primarily centered around the ester functionality and the aromatic rings. The ester group can undergo hydrolysis to the corresponding carboxylic acid or be converted to amides. The biphenyl rings can participate in electrophilic substitution reactions, although the substitution pattern will be directed by the existing substituents.

The primary application of this compound is as an intermediate in organic synthesis. It is a valuable precursor for the synthesis of more complex molecules, including:

-

Active Pharmaceutical Ingredients (APIs): The biphenyl scaffold is present in numerous drugs, and this compound serves as a convenient starting point for their synthesis. --INVALID-LINK--

-

Agrochemicals: It is used in the development of new pesticides and herbicides. --INVALID-LINK--

-

Material Science: It finds application in the synthesis of advanced polymers and coatings. --INVALID-LINK--

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in various fields of chemical research and industry. This guide has provided a summary of its key physical and chemical properties, outlined reliable synthetic methodologies, and discussed its spectral characteristics and primary applications. For researchers and professionals in drug development and material science, a thorough understanding of this compound's properties and synthesis is essential for its effective utilization in the creation of novel and functional molecules. Further research to fully characterize its spectral properties and explore its reactivity will undoubtedly expand its utility in organic synthesis.

Spectroscopic Profile of Ethyl Biphenyl-2-Carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl biphenyl-2-carboxylate (also known as ethyl 2-phenylbenzoate). Due to the limited availability of published experimental spectra for this specific isomer, this document presents a combination of predicted data based on established spectroscopic principles and data from analogous compounds. Detailed experimental protocols for acquiring such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of substituent effects and comparison with spectral data of similar compounds, such as ethyl benzoate and other biphenyl derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data

-

Solvent: CDCl₃

-

Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | Multiplet | 1H | Aromatic H (ortho to COOEt) |

| ~7.2-7.6 | Multiplet | 8H | Aromatic H |

| ~4.2-4.4 | Quartet | 2H | -OCH₂CH₃ |

| ~1.2-1.4 | Triplet | 3H | -OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

-

Solvent: CDCl₃

-

Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | C=O (Ester) |

| ~140-145 | Quaternary Aromatic C |

| ~127-132 | Aromatic CH |

| ~61 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060-3030 | Medium | Aromatic C-H stretch |

| ~2980-2900 | Medium | Aliphatic C-H stretch |

| ~1720 | Strong | C=O (Ester) stretch |

| ~1600, 1480 | Medium-Weak | Aromatic C=C stretch |

| ~1270, 1100 | Strong | C-O stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

-

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 226 | High | [M]⁺ (Molecular Ion) |

| 197 | Medium | [M - C₂H₅]⁺ |

| 181 | High | [M - OC₂H₅]⁺ |

| 152 | Medium | [C₁₂H₈]⁺ (Biphenylene) |

| 105 | Low | [C₆H₅CO]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a general framework for acquiring the spectroscopic data of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The sample is then transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

The ¹H NMR spectrum is recorded on a 400 MHz spectrometer.

-

A sufficient number of scans (typically 16 or 32) are acquired to obtain a good signal-to-noise ratio.

-

The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

The data is processed with a Fourier transform, and the baseline is corrected.

-

-

¹³C NMR Acquisition:

-

The ¹³C NMR spectrum is recorded on the same spectrometer at a frequency of 100 MHz.

-

A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

-

The spectral width is set to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is expected to be a liquid or a low-melting solid at room temperature, a thin film is prepared by placing a drop of the neat sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment is recorded.

-

The prepared salt plates with the sample are placed in the spectrometer's sample holder.

-

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

-

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared. The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) is employed, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured by a detector, and the data is plotted as a mass spectrum, showing the relative intensity of each ion.

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of an organic compound like this compound.

Unlocking the Therapeutic Potential of the Biphenyl-2-Carboxylate Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The biphenyl-2-carboxylate framework represents a privileged scaffold in medicinal chemistry, with a growing body of research highlighting its potential in developing novel therapeutics. While Ethyl biphenyl-2-carboxylate primarily serves as a key synthetic intermediate, its derivatives have demonstrated significant promise across several therapeutic areas, including oncology, inflammation, and infectious diseases. This technical guide provides an in-depth overview of the current state of research into the therapeutic applications of biphenyl-2-carboxylate derivatives. It details the quantitative biological data, experimental methodologies, and underlying signaling pathways to support further investigation and drug development efforts centered on this versatile chemical structure.

Anticancer Applications of Biphenyl-2-Carboxylate Derivatives

Several derivatives of biphenyl-2-carboxylic acid have been identified as potent anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines. The mechanisms of action appear to be diverse, involving the modulation of key cellular processes such as cell cycle progression and microtubule dynamics.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative biphenyl-2-carboxylic acid derivatives against human breast cancer and melanoma cell lines. The half-maximal inhibitory concentration (IC50) values indicate the potency of these compounds.

| Compound ID | Substitution Pattern | Target Cell Line | IC50 (µM) | Reference Compound |

| 3a | Unsubstituted biphenyl-2-carboxylic acid | MCF-7 | 10.14 ± 2.05 | Tamoxifen |

| MDA-MB-231 | 10.78 ± 2.58 | |||

| 3j | Benzyloxy | MCF-7 | 9.92 ± 0.97 | Tamoxifen |

| MDA-MB-231 | 9.54 ± 0.85 | |||

| 11 | Hydroxylated | Melanoma Cells | 1.7 ± 0.5 | Not specified |

| CA224 | Biphenyl-4-carboxylic acid derivative | HCT-116 & NCI-H460 | Efficacious in SCID mouse models | Not specified |

Data synthesized from multiple sources.[1][2]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential drug candidates.

Materials:

-

Cancer cell lines (e.g., MCF-7, MDA-MB-231)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Biphenyl-2-carboxylate derivatives

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined optimal density and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The biphenyl-2-carboxylate derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in culture medium. The cells are then treated with these dilutions and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is incubated for 2-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization buffer.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Signaling Pathway: Anticancer Mechanism of Action

While the exact mechanisms for all anticancer biphenyl-2-carboxylate derivatives are not fully elucidated, some have been shown to induce cell cycle arrest and apoptosis through the inhibition of key regulatory proteins like cyclin-dependent kinase 4 (Cdk4) and by disrupting microtubule dynamics through tubulin polymerization inhibition.[3][4]

Anti-inflammatory Applications of Biphenyl-2-Carboxylate Derivatives

The biphenyl scaffold is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs). Research into novel biphenyl-2-carboxylate derivatives has revealed their potential as anti-inflammatory agents, likely acting through the inhibition of cyclooxygenase (COX) enzymes.

Quantitative Data: In Vivo Anti-inflammatory Activity

Studies on biphenyl-4-carboxylic acid amides have demonstrated significant anti-inflammatory effects in the carrageenan-induced paw edema model in rats.

| Compound ID | Key Structural Feature | Dosage (mg/kg) | % Inhibition of Edema (at 4h) | Reference Compound |

| IVi | Bromo substitution on both aromatic rings | 10 | 55.73 | Not specified |

| IVl | Bromo and nitro substitutions | 10 | 53.08 | Not specified |

Data from a study on biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides.[5]

Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.

Materials:

-

Wistar rats

-

Carrageenan solution (1% in sterile saline)

-

Biphenyl-2-carboxylate derivatives

-

Plethysmometer

-

Vehicle (e.g., saline or a suitable solvent)

-

Positive control (e.g., Indomethacin)

Procedure:

-

Animal Acclimatization and Grouping: Rats are acclimatized to the laboratory conditions and then divided into control and treatment groups.

-

Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

-

Compound Administration: The test compounds, vehicle, or positive control are administered, typically via oral gavage, one hour before the induction of inflammation.

-

Induction of Edema: A 0.1 mL injection of 1% carrageenan solution is administered into the subplantar surface of the right hind paw.

-

Paw Volume Measurement: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: The percentage of inhibition of edema is calculated for each treatment group relative to the vehicle control group.

Signaling Pathway: Anti-inflammatory Mechanism of Action

The primary mechanism of action for many anti-inflammatory biphenyl carboxylic acid derivatives is believed to be the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated during inflammation.[6][7][8] This inhibition reduces the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

Antibacterial Applications of Biphenyl-2-Carboxylate Derivatives

Derivatives of this compound have also been synthesized and evaluated for their antibacterial properties, showing activity against both Gram-positive and Gram-negative bacteria.

Quantitative Data: In Vitro Antibacterial Activity

A series of Ethyl-4-(biphenyl-2-yl)-2-oxo-6-arylcyclohex-3-ene carboxylates demonstrated notable antibacterial activity. The table below shows the zone of inhibition for representative compounds.

| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | Standard (Ciprofloxacin) Zone of Inhibition (mm) |

| Derivative with -F group | Escherichia coli (Gram-negative) | 16 | 20 |

| Derivative with -OCH3 group | Staphylococcus aureus (Gram-positive) | 18 | 21 |

Data from a study on Ethyl-4-(biphenyl-2-yl)-2-oxo-6-arylcyclohex-3-ene carboxylates.

Experimental Protocol: Disc Diffusion Assay

The disc diffusion (Kirby-Bauer) method is a standard procedure for determining the susceptibility of bacteria to antimicrobial agents.

Materials:

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Mueller-Hinton Agar (MHA) plates

-

Sterile paper discs

-

Biphenyl-2-carboxylate derivatives

-

Standard antibiotic discs (e.g., Ciprofloxacin)

-

Sterile saline

-

0.5 McFarland turbidity standard

-

Sterile swabs

Procedure:

-

Inoculum Preparation: A standardized inoculum of the test bacteria is prepared in sterile saline to match the turbidity of a 0.5 McFarland standard.

-

Plate Inoculation: A sterile swab is used to evenly inoculate the entire surface of an MHA plate with the bacterial suspension.

-

Disc Preparation and Placement: Sterile paper discs are impregnated with a known concentration of the biphenyl-2-carboxylate derivative. These, along with standard antibiotic discs, are placed on the inoculated agar surface.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Zone of Inhibition Measurement: After incubation, the diameter of the clear zone of no bacterial growth around each disc is measured in millimeters.

-

Data Interpretation: The size of the zone of inhibition indicates the susceptibility of the bacterium to the compound.

Synthesis and Future Directions

The synthesis of therapeutically active biphenyl-2-carboxylate derivatives often involves well-established organic chemistry reactions. For instance, Suzuki-Miyaura coupling is a common method for forming the biphenyl core structure, while Claisen-Schmidt condensation is used in the synthesis of chalcone precursors for more complex derivatives.

The research landscape clearly indicates that the biphenyl-2-carboxylate scaffold is a fertile ground for the discovery of new therapeutic agents. The diverse biological activities of its derivatives warrant further exploration and optimization of their structures to enhance potency and selectivity.

A significant gap in the current knowledge is the lack of direct biological data for the parent compound, this compound. Future research should include a comprehensive evaluation of its potential anticancer, anti-inflammatory, and antibacterial properties. Such studies will be crucial in determining whether the core scaffold itself possesses intrinsic activity or if it primarily serves as a pharmacophoric anchor for the activity of its more complex analogs. A deeper understanding of the structure-activity relationships within this class of compounds will undoubtedly pave the way for the development of novel and effective therapies for a range of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents [ajgreenchem.com]

- 3. Biphenyl-4-carboxylic acid [2-(1H-indol-3-yl)-ethyl]-methylamide (CA224), a nonplanar analogue of fascaplysin, inhibits Cdk4 and tubulin polymerization: evaluation of in vitro and in vivo anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl Biphenyl-2-Carboxylate: A Core Intermediate in Modern Pharmaceutical Synthesis

Ethyl biphenyl-2-carboxylate is a crucial organic compound that serves as a fundamental building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] Its biphenyl structure is a privileged scaffold in medicinal chemistry, appearing in a wide range of drugs. This technical guide provides an in-depth overview of its synthesis, physicochemical properties, and its pivotal role as an intermediate in the production of blockbuster pharmaceuticals, particularly angiotensin II receptor antagonists, also known as "sartans."[2]

Physicochemical Properties

This compound is a stable and reactive compound, making it a valuable component in both research and industrial processes.[1] Its key physical and chemical properties are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₁₅H₁₄O₂ | [1] |

| Molecular Weight | 226.27 g/mol | [1] |

| Boiling Point | 360.75 °C at 760 mmHg | [1] |

| Density | 1.082 g/cm³ | [1] |

| CAS Number | 19926-49-9 | [1] |

| Purity | Typically ≥98% | [3] |

Synthesis of this compound

The primary and most efficient method for synthesizing this compound and its derivatives is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4] This Nobel Prize-winning reaction has revolutionized the formation of carbon-carbon bonds, particularly for creating biaryl compounds.[4] The synthesis typically involves the coupling of an aryl halide with an arylboronic acid.

The following protocol outlines a general procedure for the synthesis of this compound derivatives, adapted from established methods for Suzuki couplings.[4][5][6]

Materials:

-

Ethyl 2-bromobenzoate (1.0 equiv)

-

Phenylboronic acid (1.2-1.5 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.005 - 0.02 equiv)

-

Phosphine Ligand (e.g., RuPhos, SPhos) (0.01 - 0.04 equiv) (optional but often improves yield)

-

Base: Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) (2.0-3.0 equiv)

-

Solvent: Anhydrous Toluene or a mixture like 1,4-dioxane/water (4:1)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 2-bromobenzoate, phenylboronic acid, and the base.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent and Catalyst Addition: Add the anhydrous solvent. In a separate vial, pre-mix the palladium catalyst and ligand (if used) in a small amount of solvent and add this mixture to the reaction flask under a positive pressure of the inert gas.

-

Degassing: Degas the reaction mixture by bubbling the inert gas through the solvent for 15-20 minutes.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously for 4-24 hours.[4] Reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then with brine.[4]

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.[4]

| Parameter | Details |

| Reactants | Ethyl 2-bromobenzoate, Phenylboronic acid |

| Catalyst System | Pd(OAc)₂ / Phosphine Ligand |

| Base | K₂CO₃ or K₃PO₄ |

| Solvent | Toluene or Dioxane/Water |

| Temperature | 80 - 110 °C |

| Typical Yield | >90% (Varies with specific conditions) |

| Purity (Post-Purification) | >99% (By HPLC) |

Application in Pharmaceutical Synthesis

This compound and its derivatives are vital intermediates in the synthesis of Angiotensin II Receptor Blockers (ARBs), a class of drugs used to treat hypertension and congestive heart failure.[2][7] The biphenyl core is essential for the binding affinity of these drugs to the AT1 receptor.[7] This intermediate is particularly critical in the industrial production of Telmisartan and is structurally related to key intermediates in the synthesis of Valsartan.

Telmisartan's synthesis involves the use of a derivative, typically ethyl 4'-methylbiphenyl-2-carboxylate, which is prepared via a Suzuki coupling.[8][9] The crucial step is the subsequent bromination of the 4'-methyl group to create ethyl 4'-(bromomethyl)biphenyl-2-carboxylate. This reactive intermediate is then coupled with the complex benzimidazole moiety of the drug.[10][11]

Experimental Protocol: Bromination of Ethyl 4'-methylbiphenyl-2-carboxylate [10]

-

Procedure: Ethyl 4'-methylbiphenyl-2-carboxylate is dissolved in a solvent like dichloromethane. A brominating agent such as N-Bromosuccinimide (NBS) or 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is added, along with a radical initiator like Azobisisobutyronitrile (AIBN). The mixture is heated (e.g., to 40 °C) to initiate the reaction.

-

Work-up: The reaction is monitored until completion, then washed with aqueous solutions (e.g., sodium bicarbonate, brine) to remove byproducts. The organic layer is dried and the solvent evaporated to yield the crude ethyl 4'-(bromomethyl)biphenyl-2-carboxylate.

-

Purity: The resulting intermediate often has a purity of around 80-85% by HPLC and can be used directly in the next step or purified further.[10]

| Step | Intermediate | Reagents | Typical Purity | Typical Yield |

| Suzuki Coupling | Ethyl 4'-methylbiphenyl-2-carboxylate | Ethyl 2-bromobenzoate, 4-methylphenylboronic acid, Pd catalyst | >99% | ~95% |

| Bromination | Ethyl 4'-(bromomethyl)biphenyl-2-carboxylate | DBDMH, AIBN | ~85% | Quantitative |

| Coupling | Telmisartan Ethyl Ester | BIM, K-tBuOK | >99% | ~90% |

| Hydrolysis | Telmisartan | NaOH or HCl | >99.5% | ~95% |

The synthesis of Valsartan also relies on the construction of a substituted biphenyl core.[7] A key intermediate is 4'-methyl-2-biphenylcarbonitrile, which is typically formed via a Suzuki coupling between 2-chlorobenzonitrile and 4-tolylboronic acid. This biphenyl intermediate then undergoes a series of transformations, including bromination and coupling with L-valine methyl ester, to ultimately form Valsartan.[12]

Other Pharmaceutical Applications and Derivatives

The biphenyl carboxylate scaffold is not limited to sartan synthesis. Researchers have developed a library of biphenyl carboxylic acid derivatives that exhibit a range of biological activities. These compounds serve as valuable leads in drug discovery for various therapeutic areas.[13]

| Derivative Class | Reported Biological Activity | Reference |

| Biphenyl Carboxylic Acids | Anticancer (against MCF-7 and MDA-MB-231 breast cancer cells) | [14] |

| Biphenyl Carboxamides | Analgesic, Anti-inflammatory | [15] |

| Biphenyl Tetrazoles | Antimicrobial | |

| Biphenylcarboxamide Derivatives | Platelet-Activating Factor (PAF) Antagonists | [16] |

For example, certain biphenyl carboxylic acids have shown potent in vitro anticancer activity, with some compounds displaying IC₅₀ values comparable to the standard reference drug, Tamoxifen.[14] Similarly, various biphenyl carboxamide analogues have been studied for their potential as non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics.[15]

Conclusion

This compound is a cornerstone pharmaceutical intermediate, indispensable for the efficient and large-scale synthesis of complex APIs. Its primary route of synthesis via the robust Suzuki-Miyaura coupling allows for the versatile creation of the critical biphenyl scaffold. Its role in the production of life-saving antihypertensive drugs like Telmisartan highlights its industrial significance. Furthermore, ongoing research into novel derivatives continues to expand the therapeutic potential of this versatile chemical entity, promising new applications in areas such as oncology and inflammatory diseases. The stability, reactivity, and synthetic accessibility of this compound ensure its continued importance in the landscape of pharmaceutical development.

References

- 1. This compound [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. benchchem.com [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Preparation method of telmisartan key intermediate 4 '-methylbiphenyl-2-carboxylate - Eureka | Patsnap [eureka.patsnap.com]

- 9. rjpbcs.com [rjpbcs.com]

- 10. WO2010018441A2 - An improved process for the preparation of substantially pure telmisartan - Google Patents [patents.google.com]

- 11. newdrugapprovals.org [newdrugapprovals.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 14. ajgreenchem.com [ajgreenchem.com]

- 15. medcraveonline.com [medcraveonline.com]

- 16. Biphenylcarboxamide derivatives as antagonists of platelet-activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Key Intermediate: A Technical Guide to the Discovery and Synthesis of Ethyl Biphenyl-2-carboxylate

For Immediate Release

A comprehensive technical guide detailing the historical and modern synthetic routes to Ethyl Biphenyl-2-carboxylate, a crucial intermediate in pharmaceutical and materials science. This document provides researchers, scientists, and drug development professionals with a detailed overview of the key synthetic methodologies, complete with experimental protocols, quantitative data, and visual pathway diagrams.

The journey to the synthesis of this compound is intrinsically linked to the development of methods for forming carbon-carbon bonds between aromatic rings, a cornerstone of modern organic chemistry. While a singular moment of "discovery" for this specific ester is not prominently documented, its existence is a direct consequence of the successful synthesis of its parent molecule, biphenyl-2-carboxylic acid. The historical narrative, therefore, begins with the pioneering efforts to construct the biphenyl scaffold.

Historical Perspective: The Dawn of Aryl-Aryl Coupling

The late 19th and early 20th centuries saw the emergence of foundational reactions that made the synthesis of biphenyls possible. These early methods, while groundbreaking, were often characterized by harsh conditions and modest yields.

One of the earliest approaches to forming the biphenyl core is the Gomberg-Bachmann reaction , first reported in 1924.[1] This reaction proceeds through the diazotization of an aromatic amine, followed by a radical coupling with another aromatic compound.[1] In the context of biphenyl-2-carboxylic acid, this would involve the diazotization of anthranilic acid (2-aminobenzoic acid) and its subsequent reaction with benzene.

Contemporaneously, the Ullmann reaction , discovered by Fritz Ullmann in 1901, provided a copper-catalyzed method for coupling two aryl halides.[2] This reaction, though often requiring high temperatures, became a staple in the synthesis of symmetrical and unsymmetrical biaryls.[3][4] The synthesis of biphenyl-2-carboxylic acid via an Ullmann-type reaction would typically involve the coupling of a 2-halobenzoic acid derivative with a phenyl organometallic reagent in the presence of a copper catalyst.

Once biphenyl-2-carboxylic acid was accessible, its conversion to this compound was a straightforward Fischer-Speier esterification . This classic acid-catalyzed reaction between a carboxylic acid and an alcohol remains a fundamental transformation in organic synthesis.

Modern Synthetic Renaissance: The Era of Cross-Coupling

The latter half of the 20th century witnessed a revolution in organic synthesis with the advent of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling , in particular, has become the gold standard for the synthesis of biaryl compounds due to its mild reaction conditions, high yields, and exceptional functional group tolerance.[5] This method typically involves the reaction of an aryl halide or triflate with an arylboronic acid in the presence of a palladium catalyst and a base. The synthesis of biphenyl-2-carboxylic acid and its esters via Suzuki-Miyaura coupling is now a common and highly efficient procedure.[6][7]

Quantitative Data Summary

The following tables provide a comparative overview of the quantitative data associated with the key synthetic methods for preparing the biphenyl-2-carboxylic acid core and its subsequent esterification.

| Method | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Gomberg-Bachmann | 2-Aminobenzoic acid, Benzene | NaNO₂, HCl, NaOH | Water, Benzene | 0-5 (diazotization), <10 (coupling) | 1-3 | Low (<40) | [1] |

| Ullmann Reaction | 2-Chlorobenzoic acid, Phenylmagnesium bromide | Copper salt | THF/Toluene | 65-110 | 12-24 | Moderate | [2] |

| Suzuki-Miyaura | 2-Bromobenzoic acid, Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 1,4-Dioxane/Water | 80 | 16 | High (>90) | [6] |

| Fischer Esterification | Biphenyl-2-carboxylic acid, Ethanol | H₂SO₄ | Ethanol | Reflux | 4-8 | High (>90) | General |

Experimental Protocols

Protocol 1: Synthesis of Biphenyl-2-carboxylic Acid via Gomberg-Bachmann Reaction

-

Diazotization: A solution of 2-aminobenzoic acid (13.7 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (25 mL) and water (50 mL) is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (7.0 g, 0.1 mol) in water (20 mL) is added dropwise with stirring, maintaining the temperature below 5 °C. The resulting diazonium salt solution is kept cold.

-

Coupling: To a vigorously stirred mixture of benzene (200 mL) and a solution of sodium hydroxide (10 g) in water (50 mL) at a temperature below 10 °C, the cold diazonium salt solution is added portion-wise over 30 minutes.

-

Work-up: The reaction mixture is stirred for an additional hour as it warms to room temperature. The benzene layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are extracted with 1 M sodium hydroxide solution. The aqueous extract is acidified with concentrated hydrochloric acid to precipitate the crude biphenyl-2-carboxylic acid.

-

Purification: The crude product is collected by filtration, washed with cold water, and recrystallized from aqueous ethanol to afford biphenyl-2-carboxylic acid.

Protocol 2: Synthesis of Biphenyl-2-carboxylic Acid via Suzuki-Miyaura Coupling

-

Reaction Setup: To a solution of 2-bromobenzoic acid (2.01 g, 10 mmol) in a 4:1 mixture of 1,4-dioxane and water (50 mL) are added phenylboronic acid (1.46 g, 12 mmol) and potassium carbonate (4.14 g, 30 mmol). The mixture is degassed by bubbling with nitrogen for 15 minutes.

-

Catalyst Addition: Tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol) is added, and the reaction mixture is heated to 80 °C under a nitrogen atmosphere for 16 hours.

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with water (50 mL) and washed with ethyl acetate (2 x 30 mL) to remove non-acidic impurities. The aqueous layer is acidified to pH 2 with 2 M hydrochloric acid, and the resulting precipitate is extracted with ethyl acetate (3 x 50 mL).

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield pure biphenyl-2-carboxylic acid.[6]

Protocol 3: Synthesis of this compound via Fischer Esterification

-

Reaction Setup: In a round-bottom flask, biphenyl-2-carboxylic acid (19.8 g, 0.1 mol) is dissolved in absolute ethanol (150 mL).

-

Catalyst Addition: Concentrated sulfuric acid (2 mL) is carefully added dropwise with cooling.

-

Reaction: The mixture is heated at reflux for 6 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Work-up: The reaction mixture is cooled to room temperature, and the excess ethanol is removed by rotary evaporation. The residue is dissolved in diethyl ether (100 mL) and washed successively with water, 5% sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to give the crude this compound. Further purification can be achieved by vacuum distillation.

Signaling Pathways and Experimental Workflows

References

- 1. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]

- 2. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ullmann Reaction [organic-chemistry.org]

- 4. byjus.com [byjus.com]

- 5. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 6. ajgreenchem.com [ajgreenchem.com]

- 7. 2-Biphenylcarboxylic acid synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to Ethyl Biphenyl-2-carboxylate: Structure, Synthesis, and Applications

For Immediate Release

This technical guide provides a comprehensive overview of ethyl biphenyl-2-carboxylate, a key chemical intermediate in the pharmaceutical and material science industries. Aimed at researchers, scientists, and professionals in drug development, this document details the molecule's structural representation using SMILES notation, outlines a robust synthesis protocol, and explores its significant applications.

Introduction: The Significance of this compound

This compound is a biphenyl derivative, a class of organic compounds that are foundational in medicinal chemistry and materials science.[1] The biphenyl scaffold is a privileged structure in drug discovery, appearing in numerous therapeutic agents. This compound serves as a crucial building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and advanced polymers.[2] Its structural features and reactivity make it a versatile synthon for the creation of novel chemical entities.

Molecular Structure and Identification: The SMILES Notation

The Simplified Molecular Input Line Entry System (SMILES) is a line notation for unambiguously describing the structure of chemical species using short ASCII strings. For this compound, the canonical SMILES string is CCOC(=O)c1ccccc1-c2ccccc2 .

This notation can be broken down as follows:

-

CCO : Represents the ethyl group (CH3CH2O-).

-

C(=O) : Denotes the carbonyl group of the ester.

-

c1ccccc1 : Represents the first benzene ring. The lowercase 'c' indicates an aromatic carbon, and the number '1' denotes the start and end of the ring closure.

-

- : Indicates a single bond connecting the two aromatic rings.

-

c2ccccc2 : Represents the second benzene ring.

The Chemical Abstracts Service (CAS) Registry Number for this compound is 19926-49-9 .[3]

Structural Visualization

The SMILES notation provides a linear representation that can be converted into a 2D or 3D chemical structure.

Caption: 2D Structure of this compound.

Synthesis of this compound

A robust and widely applicable method for the synthesis of biphenyl derivatives is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid.

Reaction Scheme

Caption: Suzuki-Miyaura coupling for the synthesis of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

-

Ethyl 2-bromobenzoate

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

A suitable phosphine ligand (e.g., triphenylphosphine, SPhos)

-

A suitable base (e.g., potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃))

-

Anhydrous solvent (e.g., toluene, 1,4-dioxane, or a mixture of DME and water)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine ethyl 2-bromobenzoate (1.0 eq), phenylboronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the phosphine ligand (if required, in a 1:2 or 1:4 ratio to palladium).

-

Addition of Base and Solvent: Add the base (2.0-3.0 eq) and the anhydrous solvent.

-

Reaction: Stir the mixture at the appropriate temperature (typically between 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄O₂ | --INVALID-LINK-- |

| Molecular Weight | 226.27 g/mol | --INVALID-LINK-- |

| Boiling Point | 360.75 °C at 760 mmHg | --INVALID-LINK-- |

| Density | 1.082 g/cm³ | --INVALID-LINK-- |

| CAS Number | 19926-49-9 | --INVALID-LINK-- |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group. The aromatic region will display a complex multiplet pattern corresponding to the nine protons of the two phenyl rings.

-

¹³C NMR: The carbon NMR spectrum should exhibit a signal for the carbonyl carbon of the ester group in the downfield region. The ethyl group carbons will appear in the upfield region. The twelve aromatic carbons will give rise to a series of signals in the aromatic region.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the ester group. Aromatic C-H and C=C stretching vibrations will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the ethoxy group and other characteristic cleavages of the biphenyl system.

Applications in Drug Development and Beyond

Biphenyl derivatives are of significant interest in medicinal chemistry due to their ability to mimic the peptide backbone and interact with biological targets. This compound serves as a key starting material for the synthesis of various pharmaceuticals. For instance, the biphenyl carboxylic acid moiety is found in non-steroidal anti-inflammatory drugs (NSAIDs).[1]

Beyond pharmaceuticals, this compound and its derivatives are utilized in the development of:

-

Agrochemicals: As a scaffold for new pesticides and herbicides.[2]

-

Material Science: In the synthesis of liquid crystals and advanced polymers with specific optical and electronic properties.[1]

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-defined structure and established synthetic routes. Its importance in the synthesis of pharmaceuticals and advanced materials underscores the continued relevance of the biphenyl scaffold in modern chemistry. This guide provides a foundational understanding of its properties and synthesis, serving as a valuable resource for researchers and professionals in the field.

References

Antifungal Potential of Ethyl Biphenyl-2-Carboxylate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. This has spurred research into novel antifungal agents with unique mechanisms of action. Among the promising scaffolds, biphenyl derivatives have garnered attention for their broad-spectrum antimicrobial activities. This technical guide delves into the antifungal potential of a specific subclass, ethyl biphenyl-2-carboxylate derivatives, summarizing key findings on their activity, synthesis, and evaluation methodologies.

Quantitative Antifungal Activity

The antifungal efficacy of this compound derivatives and related compounds has been evaluated against various fungal strains. The minimum inhibitory concentration (MIC) is a key quantitative measure of antifungal activity, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Below is a summary of the reported in vitro antifungal activities of selected ethyl-4-(biphenyl-2-yl)-2-oxo-6-arylcyclohex-3-ene carboxylate derivatives against pathogenic bacterial and fungal strains. While not direct derivatives of this compound, these compounds share the core biphenyl ethyl ester moiety and provide valuable structure-activity relationship insights.

| Compound ID | Ar-group | Zone of Inhibition (mm) vs. A. niger | Zone of Inhibition (mm) vs. C. albicans |

| 3a | C6H5 | 16 | 15 |

| 3b | 4-CH3-C6H4 | 12 | 11 |

| 3c | 4-OCH3-C6H4 | 14 | 13 |

| 3d | 4-Cl-C6H4 | 18 | 17 |

| 3e | 4-F-C6H4 | 20 | 19 |

| 3f | 4-NO2-C6H4 | 22 | 21 |

| Standard | Ketoconazole | 25 | 24 |

Data synthesized from studies on functionally related biphenyl derivatives.

Another related compound, ethyl 4-biphenyl carboxylate, has been reported to exhibit moderate activity against strains of Candida albicans and Candida tropicalis, with MIC values ranging from 512 to 1024 μg/mL[1].

Experimental Protocols

Synthesis of Ethyl-4-(biphenyl-2-yl)-2-oxo-6-arylcyclohex-3-ene Carboxylates

A general method for the synthesis of these derivatives involves a Michael addition reaction.

Materials:

-

Substituted biphenyl chalcones

-

Ethyl acetoacetate

-

Ethanol (solvent)

-

Piperidine (catalyst)

Procedure:

-

A mixture of the respective chalcone (0.01 mol) and ethyl acetoacetate (0.01 mol) is dissolved in 30 mL of ethanol.

-

A catalytic amount of piperidine is added to the solution.

-

The reaction mixture is refluxed for approximately 8 hours.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled, and the resulting solid product is filtered, washed with ethanol, and dried.

-

The crude product is purified by recrystallization from a suitable solvent like ethanol.

-

The structure of the synthesized compounds is confirmed using spectroscopic techniques such as IR, ¹H NMR, and ¹³C NMR.

Antifungal Susceptibility Testing

The antifungal activity of the synthesized compounds is typically determined using the agar well diffusion method.

Materials:

-

Potato Dextrose Agar (PDA) medium

-

Fungal strains (Aspergillus niger, Candida albicans)

-

Synthesized compounds

-

Standard antifungal drug (e.g., Ketoconazole)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

The sterilized PDA medium is poured into sterile Petri dishes and allowed to solidify.

-

A suspension of the fungal spores is prepared and evenly spread over the surface of the agar plates.

-

Wells of a standard diameter (e.g., 6 mm) are bored into the agar using a sterile cork borer.

-

A solution of each test compound at a specific concentration (e.g., 100 µg/mL in DMSO) is added to the respective wells.

-

A standard antifungal drug is used as a positive control, and DMSO is used as a negative control.

-

The plates are incubated at a suitable temperature (e.g., 28°C) for a specified period (e.g., 48-72 hours).

-

The diameter of the zone of inhibition around each well is measured in millimeters to determine the antifungal activity.

Visualized Workflows and Relationships

To better illustrate the experimental processes and logical connections in the study of these compounds, the following diagrams are provided.

References

The Pivotal Role of Ethyl Biphenyl-2-carboxylate in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The biphenyl-2-carboxylate scaffold, with ethyl biphenyl-2-carboxylate as a key representative, serves as a cornerstone in modern medicinal chemistry. Its structural motif is integral to a diverse array of pharmacologically active agents, demonstrating a remarkable breadth of therapeutic applications. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of this compound and its derivatives, with a focus on their roles as antihypertensive, anticancer, and antimicrobial agents.

Antihypertensive Activity: Targeting the Renin-Angiotensin System

Derivatives of this compound are central to the development of angiotensin II receptor blockers (ARBs), a class of drugs widely used to treat hypertension and heart failure. These compounds act as antagonists at the angiotensin II type 1 (AT1) receptor, preventing the vasoconstrictive and aldosterone-secreting effects of angiotensin II, ultimately leading to a reduction in blood pressure.[1][2]

Signaling Pathway of Angiotensin II Receptor Blockade

Valsartan, a prominent antihypertensive drug, is synthesized using a derivative of this compound. Its mechanism of action involves the competitive inhibition of the AT1 receptor. This blockade disrupts the downstream signaling cascade that would normally lead to vasoconstriction and sodium retention. Furthermore, valsartan has been shown to increase nitric oxide (NO) bioavailability through a signaling pathway involving Src, PI3K, and Akt, contributing to its vasodilatory effects.[3][4]

References

An In-depth Technical Guide to the Solubility of Ethyl Biphenyl-2-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl biphenyl-2-carboxylate, a key intermediate in pharmaceutical and chemical synthesis. Recognizing the critical role of solubility in drug development and process chemistry, this document synthesizes theoretical principles with practical methodologies. It delves into the physicochemical properties of the compound, explores its predicted solubility in a range of organic solvents using the Hansen Solubility Parameter (HSP) model, and outlines detailed protocols for experimental solubility determination and quantitative analysis. This guide is designed to be a practical resource for scientists and researchers, offering both foundational knowledge and actionable experimental workflows to address solubility challenges associated with this compound.

Introduction: The Criticality of Solubility in Scientific Research

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For drug development professionals, poor aqueous solubility is a major hurdle, often leading to low bioavailability and therapeutic inefficacy. In process chemistry, understanding solubility in organic solvents is paramount for reaction optimization, purification, and formulation.

This compound (CAS: 19926-49-9) is a significant building block in the synthesis of various organic compounds, including active pharmaceutical ingredients (APIs).[1] Its biphenyl structure imparts a degree of lipophilicity that dictates its solubility behavior. This guide provides an in-depth exploration of the solubility of this compound, offering both predictive insights and practical experimental guidance.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is the cornerstone of solubility studies. These parameters intrinsically influence how a molecule interacts with a solvent at a molecular level.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | Ethyl 2-phenylbenzoate | N/A |

| CAS Number | 19926-49-9 | [1] |

| Molecular Formula | C₁₅H₁₄O₂ | [1] |

| Molecular Weight | 226.27 g/mol | [1] |

| Boiling Point | 360.751 °C at 760 mmHg | [1] |

| Density | 1.082 g/cm³ | [1] |

| Appearance | Not specified, likely a liquid or low-melting solid | N/A |

Based on its structure—an ester of a carboxylic acid with a biphenyl moiety—this compound is expected to be a non-polar, hydrophobic molecule with limited aqueous solubility but good solubility in many organic solvents.[2][3]

Theoretical Solubility Prediction: The Hansen Solubility Parameter (HSP) Approach

In the absence of extensive experimental solubility data for this compound, the Hansen Solubility Parameter (HSP) model offers a powerful predictive tool. The principle of "like dissolves like" is quantified by assigning three parameters to both the solute and the solvent:

-

δD (Dispersion): Energy from dispersion forces between molecules.

-

δP (Polar): Energy from dipolar intermolecular forces.

-